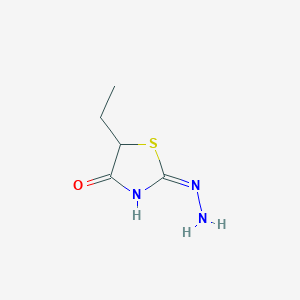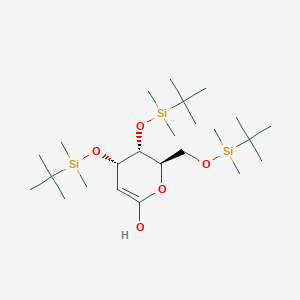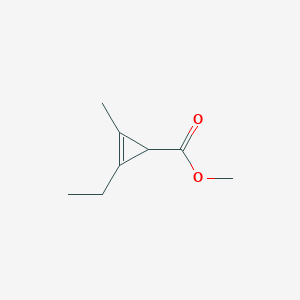
2-Cyclopropene-1-carboxylicacid,2-ethyl-3-methyl-,methylester(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropene-1-carboxylicacid,2-ethyl-3-methyl-,methylester(9CI) is a chemical compound with the molecular formula C8H12O2. It is a derivative of cyclopropene, characterized by the presence of a carboxylic acid group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropene-1-carboxylicacid,2-ethyl-3-methyl-,methylester(9CI) typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2-ethyl-3-methylcyclopropene with methanol in the presence of a strong acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C)
Catalyst: Strong acids like sulfuric acid or hydrochloric acid
Solvent: Methanol or other alcohols
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropene-1-carboxylicacid,2-ethyl-3-methyl-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Amides or thioesters
Aplicaciones Científicas De Investigación
2-Cyclopropene-1-carboxylicacid,2-ethyl-3-methyl-,methylester(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropene-1-carboxylicacid,2-ethyl-3-methyl-,methylester(9CI) involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active carboxylic acids, which can then interact with biological pathways. The cyclopropene ring may also participate in reactions that modulate enzyme activity or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-, methyl ester
- 2-Cyclopropene-1-carboxylic acid, 2-ethyl-3-phenyl-, methyl ester
Uniqueness
2-Cyclopropene-1-carboxylicacid,2-ethyl-3-methyl-,methylester(9CI) is unique due to its specific substitution pattern on the cyclopropene ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H12O2 |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
methyl 2-ethyl-3-methylcycloprop-2-ene-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-4-6-5(2)7(6)8(9)10-3/h7H,4H2,1-3H3 |
Clave InChI |
JNPUNLXJBUBYNZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C1C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


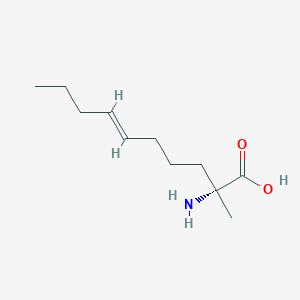
![(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13832380.png)
![Ethanaminium,2-[[(4-aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt](/img/structure/B13832383.png)
![1h-[1,3]Oxazino[3,4-a]benzimidazole](/img/structure/B13832389.png)
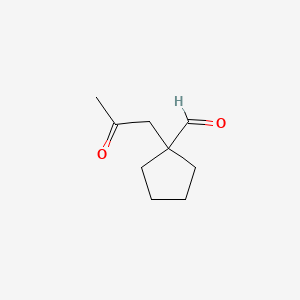
![(S)-2-Amino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid](/img/structure/B13832400.png)
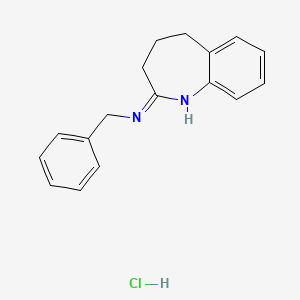
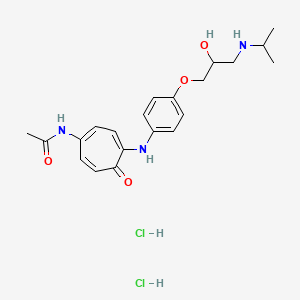
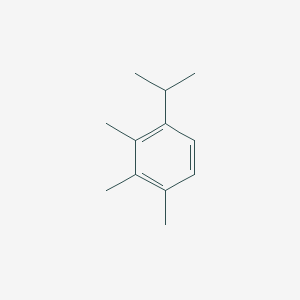
![beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME](/img/structure/B13832439.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,7-diaminoacridin-9-yl)amino]ethyl]pentanamide](/img/structure/B13832444.png)
